molecular formula C26H27ClN2O4 B11275772 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide

Cat. No.: B11275772
M. Wt: 467.0 g/mol
InChI Key: KGMSEWBZBNONTM-UHFFFAOYSA-N
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Description

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide is an organic compound with a complex structure It is characterized by the presence of chlorophenyl and phenylethoxy groups, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl ethylamine and 2-phenylethoxy acetic acid.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Industrial Production: On an industrial scale, the production methods are optimized for efficiency and yield. This may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high output.

Chemical Reactions Analysis

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. This is often achieved using reagents like halogens or alkylating agents.

Scientific Research Applications

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

When compared to similar compounds, 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide stands out due to its unique structural features and chemical properties. Similar compounds include:

    2-(4-chlorophenyl)ethylamine: This compound shares the chlorophenyl ethylamine moiety but lacks the additional functional groups present in the target compound.

    2-phenylethoxy acetic acid: This compound contains the phenylethoxy group but does not have the chlorophenyl ethylamine moiety.

These comparisons highlight the distinctiveness of this compound and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C26H27ClN2O4

Molecular Weight

467.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-2-[4-(2-phenylethoxy)anilino]ethoxy]acetamide

InChI

InChI=1S/C26H27ClN2O4/c27-22-8-6-21(7-9-22)14-16-28-25(30)18-32-19-26(31)29-23-10-12-24(13-11-23)33-17-15-20-4-2-1-3-5-20/h1-13H,14-19H2,(H,28,30)(H,29,31)

InChI Key

KGMSEWBZBNONTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)COCC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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